An In-depth Technical Guide to 4-(2,2,2-Trifluoroethyl)piperidine Hydrochloride: A Versatile Fluorinated Building Block in Modern Drug Discovery
An In-depth Technical Guide to 4-(2,2,2-Trifluoroethyl)piperidine Hydrochloride: A Versatile Fluorinated Building Block in Modern Drug Discovery
Abstract: This technical guide provides a comprehensive overview of 4-(2,2,2-Trifluoroethyl)piperidine hydrochloride (CAS 1384428-45-8), a fluorinated heterocyclic building block of increasing interest to researchers, scientists, and drug development professionals. While detailed public data on this specific molecule is nascent, this document synthesizes foundational knowledge of piperidine chemistry, the strategic role of trifluoroethyl moieties in medicinal chemistry, and established synthetic principles to deliver a robust guide. We will explore the compound's physicochemical properties, propose a logical and detailed synthetic pathway, discuss its potential applications as a scaffold in drug design, and provide thorough guidance on its handling, storage, and safety. This guide is structured to provide both theoretical grounding and practical insights, enabling researchers to effectively evaluate and utilize this compound in their research and development endeavors.
Introduction: The Strategic Value of Fluorinated Piperidine Scaffolds
The piperidine ring is a ubiquitous structural motif in a vast array of natural products and pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and bioavailability.[1] The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and altered pKa values. The trifluoroethyl group, in particular, is a powerful modulator of lipophilicity and electronic properties.
4-(2,2,2-Trifluoroethyl)piperidine hydrochloride emerges as a valuable building block at the intersection of these two domains. It offers a saturated heterocyclic core functionalized with a metabolically robust, electron-withdrawing side chain. This combination makes it an attractive starting point for the synthesis of novel chemical entities targeting a wide range of biological targets, from central nervous system (CNS) receptors to enzymes. This guide aims to provide the necessary technical foundation for scientists to harness the potential of this versatile scaffold.
Physicochemical and Structural Properties
Characterizing a novel building block begins with a clear understanding of its fundamental properties. While extensive experimental data for this specific compound is not widely published, we can consolidate the available information from commercial suppliers and extrapolate from related structures.
| Property | Value | Source(s) |
| CAS Number | 1384428-45-8 | [2][3] |
| Molecular Formula | C₇H₁₃ClF₃N | [2] |
| Molecular Weight | 203.63 g/mol | [2] |
| Chemical Structure | (See Figure 1) | |
| Purity | Typically ≥95% - 98% | [2] |
| Appearance | Assumed to be a solid | (Inference from hydrochloride salt form) |
| Melting/Boiling Point | Not Available | |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO. | (Inference from hydrochloride salt form) |
| SMILES Code | FC(F)(F)CC1CCNCC1.[H]Cl |
Figure 1: Chemical Structure of 4-(2,2,2-Trifluoroethyl)piperidine Hydrochloride (Placeholder for actual structure image)
Synthesis and Characterization: A Proposed Pathway
Proposed Synthetic Workflow
The overall strategy involves a Wittig-type reaction to introduce the ethylidene moiety, followed by reduction of the double bond and subsequent formation of the hydrochloride salt.
Caption: Proposed multi-step synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative, lab-scale procedure. Researchers must adapt and optimize conditions based on their specific equipment and safety protocols.
Step 1: Synthesis of N-Boc-4-piperidone
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To a stirred solution of 4-piperidone monohydrate hydrochloride (1.0 eq) in dichloromethane (DCM, 10 vol), add triethylamine (TEA, 2.5 eq) at 0 °C.
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Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM (2 vol).
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor reaction completion by TLC or LC-MS.
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Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-4-piperidone, which can often be used without further purification.
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Causality: The Boc protecting group is essential to prevent N-alkylation side reactions and to increase the solubility of intermediates in organic solvents.
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Step 2: Synthesis of N-Boc-4-(2,2,2-trifluoroethylidene)piperidine
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Suspend (2,2,2-Trifluoroethyl)triphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF, 10 vol) under an inert atmosphere (N₂ or Ar) and cool to -78 °C.
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Slowly add n-butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes). Stir for 1 hour at this temperature to form the ylide.
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Add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF (5 vol) dropwise.
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Allow the reaction to slowly warm to room temperature and stir for 16-24 hours.
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Quench the reaction carefully with saturated aqueous ammonium chloride solution.
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Extract the product with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate.
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Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired alkene.
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Causality: The Wittig reaction is a reliable method for forming carbon-carbon double bonds from ketones. The low temperature is critical for the stability of the ylide and to control reactivity.
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Step 3: Synthesis of N-Boc-4-(2,2,2-trifluoroethyl)piperidine
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Dissolve the product from Step 2 (1.0 eq) in methanol or ethanol (15 vol).
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Add Palladium on carbon (10% Pd/C, 5-10 mol%).
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Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.
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Stir vigorously until hydrogen uptake ceases (typically 4-12 hours).
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Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with the solvent.
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Concentrate the filtrate to yield the saturated, protected piperidine.
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Causality: Catalytic hydrogenation is a clean and efficient method for the reduction of unhindered double bonds.
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Step 4 & 5: Deprotection and Hydrochloride Salt Formation
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Dissolve the product from Step 3 (1.0 eq) in a minimal amount of a suitable solvent like diethyl ether or 1,4-dioxane.
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Cool the solution to 0 °C and slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2M, 1.5-2.0 eq).
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A precipitate should form immediately or upon stirring.
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Stir the slurry for 1-2 hours at 0 °C.
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Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-(2,2,2-Trifluoroethyl)piperidine hydrochloride.
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Causality: The Boc group is readily cleaved under acidic conditions. Formation of the hydrochloride salt provides a stable, crystalline, and often more easily handled solid compared to the free base, which may be an oil.
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Analytical and Quality Control
The identity and purity of the final compound should be confirmed using a suite of standard analytical techniques:
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¹H and ¹³C NMR: To confirm the chemical structure and absence of major impurities.
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¹⁹F NMR: To verify the presence and integrity of the trifluoromethyl group.
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LC-MS: To determine purity and confirm the molecular weight of the free base.
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Elemental Analysis: To confirm the elemental composition of the hydrochloride salt.
Applications in Research and Drug Development
4-(2,2,2-Trifluoroethyl)piperidine hydrochloride is not an active pharmaceutical ingredient (API) itself, but rather a key intermediate or building block. Its value lies in providing a robust scaffold that can be further elaborated to generate libraries of potential drug candidates.
Sources
- 1. 4-(5H-dibenzo[a,d]cyclohepten-5-yl)piperidine compounds, pharmaceutical compositions and methods - Patent US-4626542-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(2,2,2-Trifluoroethyl)piperidine hydrochloride [cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
